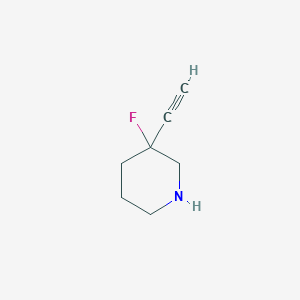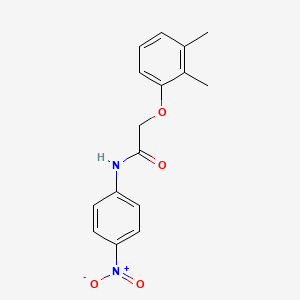
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an acetamide group bonded to a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(2,3-dimethylphenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(4-aminophenyl)acetamide: A reduction product of the compound.
2-(2,3-dimethylphenoxy)acetamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-nitrophenyl)acetamide: Lacks the phenoxy group, affecting its overall properties and reactivity.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the phenoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-3-5-15(12(11)2)22-10-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
FDIYLVLRSCZIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


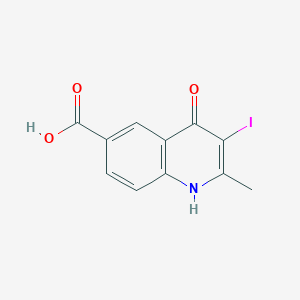
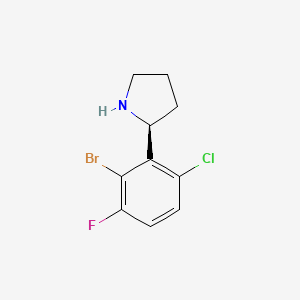
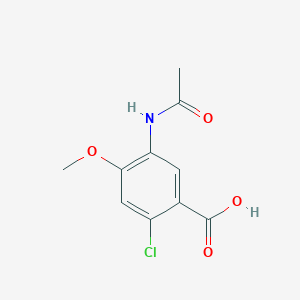
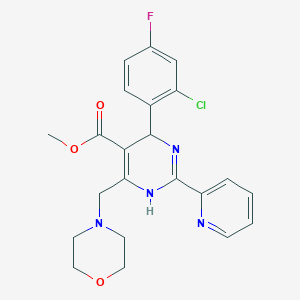
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
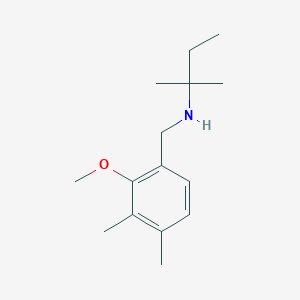
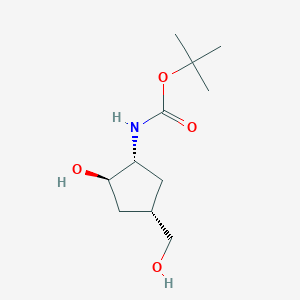
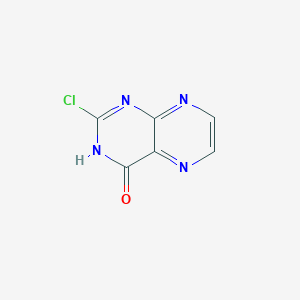
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
